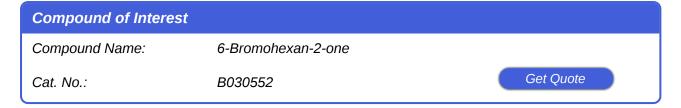


An In-depth Technical Guide to 6-bromohexan-2one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromohexan-2-one, a bifunctional organic compound, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both a ketone and a bromo-alkane functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development.

IUPAC Name and Chemical Structure

The nomenclature of **6-bromohexan-2-one** can sometimes be ambiguous in non-standard literature. According to the International Union of Pure and Applied Chemistry (IUPAC) rules, the carbon chain is numbered to assign the lowest possible locant to the principal functional group, the ketone. Therefore, the correct IUPAC name for this compound is **6-bromohexan-2-one**. The synonym "1-bromo-5-hexanone" is also occasionally used.

- IUPAC Name: 6-bromohexan-2-one[1]
- Synonyms: 1-bromo-5-hexanone, 5-Oxohexyl Bromide[2]
- CAS Number: 10226-29-6[1][3]



Molecular Formula: C₆H₁₁BrO[1][3]

Canonical SMILES: CC(=0)CCCCBr[1]

The chemical structure of **6-bromohexan-2-one** consists of a six-carbon chain with a carbonyl group at the second position and a bromine atom at the sixth position.

Physicochemical Properties

A summary of the key physical and chemical properties of **6-bromohexan-2-one** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	179.05 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	227.2 °C at 760 mmHg	[3]
104-105 °C at 3.19 kPa	[4]	
Melting Point	50-53 °C (lit.)	[3][4]
Density	1.298 g/cm ³	[3]
Refractive Index	1.457	[3]
Flash Point	78.2 °C	[3]
Water Solubility	Practically insoluble	
Solubility	Soluble in alcohol and ether	[4]
Storage	Inert atmosphere, store in freezer under -20°C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-bromohexan-2-one**. The expected spectroscopic data are summarized in Table 2.



Technique	Expected Data
¹ H NMR	Signals corresponding to the methyl protons adjacent to the carbonyl group, and methylene protons along the carbon chain, with the protons adjacent to the bromine atom being the most deshielded.
¹³ C NMR	A peak for the carbonyl carbon (around 208 ppm), a peak for the carbon attached to the bromine (around 33 ppm), and peaks for the other four carbons in the aliphatic region.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of a ketone (around 1715 cm ⁻¹), and C-Br stretching vibrations.
Mass Spectrometry	The molecular ion peak (M+) and peaks corresponding to the isotopic pattern of bromine (M+2). Common fragmentation would involve alpha-cleavage adjacent to the carbonyl group and loss of the bromine atom.

Synthesis and Reactivity

6-bromohexan-2-one can be synthesized through several routes. A common laboratory method involves the oxidation of the corresponding alcohol, 6-bromohexan-2-ol. Another method is the acid-catalyzed bromination of hexan-2-one. A more complex, multi-step synthesis starting from 1,3-bromochloropropane is also documented.

Experimental Protocol: Synthesis from 1,3-bromochloropropane

This protocol describes a two-step synthesis of **6-bromohexan-2-one**.

Step 1: Synthesis of 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran

• In a reaction vessel, mix ethanol and anhydrous potassium carbonate.



- Cool the mixture to below 10°C with stirring.
- Add ethyl acetoacetate dropwise to the cooled mixture.
- Following the addition of ethyl acetoacetate, add 1,3-bromochloropropane.
- Reflux the reaction mixture at 78-80°C for 5 hours.
- After reflux, cool the mixture and filter to remove solid residues. Wash the filter cake with ethanol.
- Combine the filtrate and the ethanol wash. Recover the ethanol under reduced pressure.
- Collect the fraction at 102-107°C (1.33-2kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6dihydropyran.

Step 2: Synthesis of 6-bromo-2-hexanone

- To a reaction vessel, add 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide.
- Stir the mixture and add sulfuric acid dropwise at 15°C.
- Maintain the temperature for 1 hour, and then reflux for 3 hours.
- Cool the reaction mixture and add a water-soluble salt.
- Extract the product with chloroform three times.
- Combine the chloroform extracts and distill to recover the chloroform.
- Distill the residue under reduced pressure, collecting the fraction at 98-104°C (1.33-2kPa) to yield 6-bromo-2-hexanone.[4]

Reactivity

The dual functionality of **6-bromohexan-2-one** dictates its reactivity. The bromo group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities at the 6-position. The ketone group can undergo a wide range of reactions, including reduction,



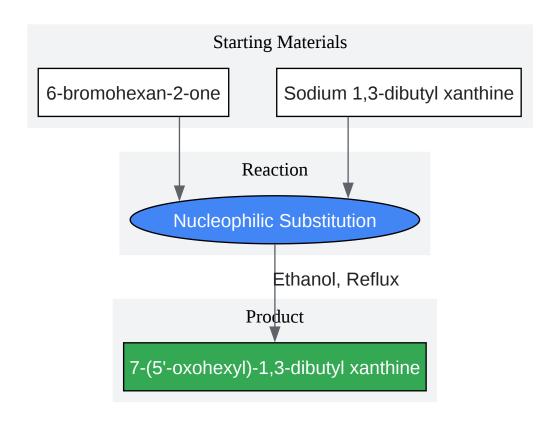
oxidation, and addition reactions. Intramolecular cyclization can also be induced to form cyclic ketones.

Applications in Drug Development

6-bromohexan-2-one serves as a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its ability to undergo nucleophilic substitution at the bromine-bearing carbon and various transformations at the ketone functionality makes it a versatile building block for constructing complex molecular architectures.

One notable application is in the synthesis of xanthine derivatives. For instance, it is used in the preparation of 7-(5'-oxohexyl)-1,3-dibutyl xanthine.[5] This synthesis demonstrates its utility as a precursor for creating pharmacologically relevant molecules.

The following diagram illustrates the synthetic pathway for the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, highlighting the role of **6-bromohexan-2-one**.



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Caption: Synthetic pathway of a xanthine derivative.

Safety and Handling

6-bromohexan-2-one is classified as a combustible liquid and is harmful if swallowed. It causes skin irritation and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-bromohexan-2-one is a key chemical intermediate with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its versatile reactivity, stemming from the presence of both a ketone and a bromoalkane functionality, allows for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

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